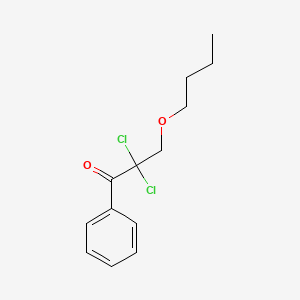
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one is an organic compound with a complex structure that includes a phenyl group, two chlorine atoms, and a butoxy group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2,2-dichloro-1-phenylpropan-1-one typically involves the reaction of 3-butoxypropan-1-ol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the dichloro functionality. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloro groups to hydrogen atoms, resulting in a less chlorinated product.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives.
Scientific Research Applications
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Butoxy-2,2-dichloro-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The dichloro groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The butoxy and phenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Butoxy-1,2-propanediol: A related compound with similar structural features but different functional groups.
Phenylacetone: Another compound with a phenyl group and a ketone functionality, but lacking the butoxy and dichloro groups.
Uniqueness
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one is unique due to its combination of butoxy, dichloro, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functionalities are required.
Properties
CAS No. |
113446-36-9 |
|---|---|
Molecular Formula |
C13H16Cl2O2 |
Molecular Weight |
275.17 g/mol |
IUPAC Name |
3-butoxy-2,2-dichloro-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H16Cl2O2/c1-2-3-9-17-10-13(14,15)12(16)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
UZQHQLCVENDALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(C(=O)C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


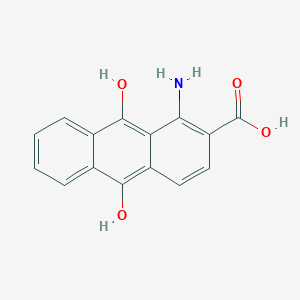
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
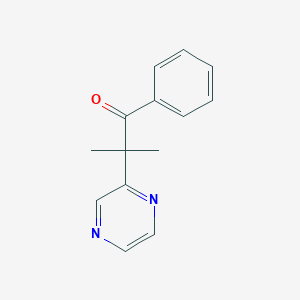
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
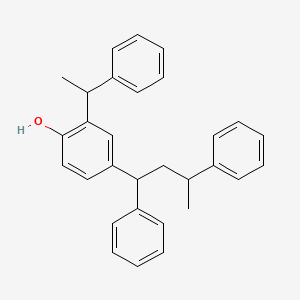
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
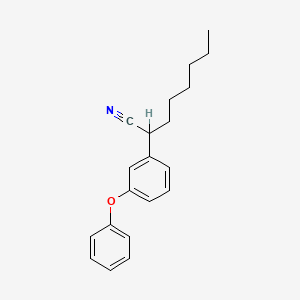
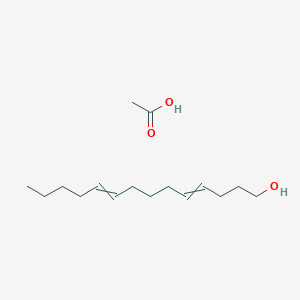
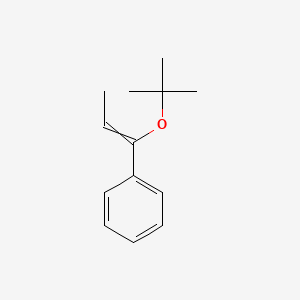
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)

![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
